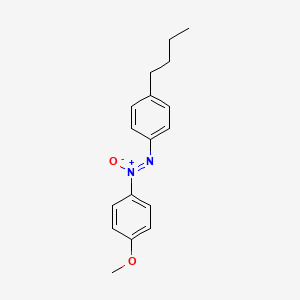
Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Butyl-4-methoxyazoxybenzene is an organic compound with the molecular formula C17H20N2O2. It is a member of the azoxybenzene family, characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butyl-4-methoxyazoxybenzene typically involves the reaction of 4-butylaniline with 4-methoxybenzene diazonium salt. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as copper powder. The reaction proceeds through the formation of an intermediate azo compound, which is subsequently oxidized to form the azoxy compound .
Industrial Production Methods
Industrial production of 4’-Butyl-4-methoxyazoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4’-Butyl-4-methoxyazoxybenzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines or azo compounds.
Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines or azo derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
4’-Butyl-4-methoxyazoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Butyl-4-methoxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates and interact with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Butyl-4’-methoxyazobenzene: Similar structure but with an azo group instead of an azoxy group.
4-Butyl-4’-nitroazoxybenzene: Contains a nitro group in place of the methoxy group.
4-Butyl-4’-hydroxyazoxybenzene: Features a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both butyl and methoxy groups enhances its solubility and stability, making it a valuable compound for various research and industrial purposes .
Biological Activity
Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide, also known as bis(4-methoxyphenyl)diazene 1-oxide, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C14H14N2O3
- Molecular Weight : 258.2726 g/mol
- CAS Registry Number : 1562-94-3
- IUPAC Name : this compound
The structure of this compound features a diazene core with two aromatic substituents, which may contribute to its biological activity.
Antiproliferative Effects
Recent studies have indicated that compounds related to diazene derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, a compound structurally similar to diazene was found to inhibit the growth of tumor cell lines such as DLD-1 and T24 with an IC50 value in the low micromolar range .
The mechanism of action for diazene derivatives often involves the inhibition of specific enzymes or pathways critical for cell proliferation. In one study, it was noted that certain diazene compounds acted as inhibitors of protein methyltransferases and demethylases, which are crucial for regulating gene expression and cellular functions .
Case Studies
- Study on Antiproliferative Activity :
- Enzyme Inhibition Study :
- Objective : To assess the inhibitory effects on methyltransferases.
- Methodology : Various concentrations of diazene derivatives were tested against several methyltransferase enzymes.
- Findings : The compound selectively inhibited GLP methyltransferase with an IC50 of 0.7 μM while showing lower potency against other enzymes .
Data Table: Summary of Biological Activities
Properties
CAS No. |
31401-36-2 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(4-butylphenyl)imino-(4-methoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C17H20N2O2/c1-3-4-5-14-6-8-15(9-7-14)18-19(20)16-10-12-17(21-2)13-11-16/h6-13H,3-5H2,1-2H3 |
InChI Key |
BZRVTWXLAZABOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















